molecular formula C8H16O B1210312 2,6-Dimethylcyclohexanol CAS No. 5337-72-4

2,6-Dimethylcyclohexanol

Cat. No.: B1210312
CAS No.: 5337-72-4
M. Wt: 128.21 g/mol
InChI Key: MOISVRZIQDQVPF-UHFFFAOYSA-N
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Description

2,6-Dimethylcyclohexanol is an organic compound with the molecular formula C8H16O. It is a derivative of cyclohexanol, where two methyl groups are substituted at the 2nd and 6th positions of the cyclohexane ring. This compound is known for its clear, colorless liquid form and is used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethylcyclohexanol can be synthesized through several methods. One common approach involves the hydrogenation of 2,6-dimethylcyclohexanone using a suitable catalyst under controlled conditions. Another method includes the reduction of 2,6-dimethylcyclohexanone with sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic hydrogenation processes. The reaction is carried out in the presence of a metal catalyst such as palladium or platinum, under high pressure and temperature conditions .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form 2,6-dimethylcyclohexanone.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,6-dimethylcyclohexanol involves its interaction with specific molecular targets and pathways. In biochemical studies, it has been shown to interact with enzymes, altering their activity and affecting metabolic processes. The hydroxyl group in the compound plays a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of two methyl groups, which influence its chemical reactivity and physical properties. These methyl groups can affect the compound’s boiling point, solubility, and its behavior in chemical reactions compared to its non-methylated counterparts .

Biological Activity

2,6-Dimethylcyclohexanol (DMCH) is a cyclic alcohol with significant biological activity, particularly noted for its effects on GABA receptors and its potential as a general anesthetic. This article delves into the compound's biological properties, synthesis, and applications, supported by relevant studies and data.

  • Molecular Formula : C8H16O
  • Molecular Weight : 128.21 g/mol
  • Structure : DMCH exhibits stereoisomerism, with notable cis and trans isomers that influence its biological activity.

GABA Receptor Modulation

Research indicates that DMCH and its isomers act as positive modulators of GABAA_A receptors, which are crucial targets for anesthetic agents. A study conducted by Smith et al. demonstrated that the cis,cis isomer of DMCH significantly enhances GABA responses in human embryonic kidney cells. The enhancement was quantified as follows:

  • Cis,cis Isomer : 2-3 fold increase in GABA current at 30 μM
  • Trans,trans Isomer : Similar enhancement levels
  • Cis,trans Isomer : Weaker modulation compared to the others

The binding affinity of these isomers to the GABAA_A receptor was linked to their stereochemical configurations, with the cis,cis isomer exhibiting the highest binding energy due to optimal hydrogen-bonding interactions within the receptor's transmembrane helices .

Anesthetic Potency

DMCH has been identified as a potent anesthetic agent. In vivo assays using tadpoles demonstrated that DMCH had an effective concentration (EC50) of approximately 13.1 μM, showcasing its potential for clinical applications in anesthesia .

Synthesis and Purification

The synthesis of DMCH involves several methods, including reduction reactions from corresponding ketones. Notably, sodium borohydride has been used effectively to convert 2,6-dimethylcyclohexanone into DMCH with a yield of approximately 66.93%. The IR spectra confirmed the successful transformation from ketone to alcohol, highlighting strong absorption peaks characteristic of hydroxyl functional groups .

Applications in Research

DMCH has also been studied for its ecological roles and presence in various plant species. It has been identified as a volatile compound in Portulaca oleracea L., contributing to the plant's phytochemical profile . Additionally, it has shown potential in enhancing the activity of cationic surfactants in cell culture models .

Comparative Analysis with Similar Compounds

The following table summarizes the structural comparisons between DMCH and related compounds:

Compound NameMolecular FormulaUnique Features
CyclohexanolC6H12OSimple cycloalkane alcohol without methyl groups
1-MethylcyclohexanolC7H14OOne methyl group at the first position
2-MethylcyclohexanolC7H14OMethyl group at the second position
2,4-DimethylcyclohexanolC8H16OMethyl groups at positions two and four
This compound C8H16O Unique arrangement of methyl groups influencing properties

Case Studies

  • Study on GABA Modulation : A patch-clamp study highlighted the differential effects of DMCH isomers on GABAA_A receptor currents, emphasizing the importance of stereochemistry in drug design for anesthetics .
  • Anesthetic Efficacy in Tadpoles : In vivo testing confirmed DMCH's efficacy as an anesthetic agent with lower effective concentrations compared to other cyclohexanols .

Properties

IUPAC Name

2,6-dimethylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-6-4-3-5-7(2)8(6)9/h6-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOISVRZIQDQVPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871123
Record name 2,6-Dimethylcyclohexan-1-ol
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5337-72-4
Record name 2,6-Dimethylcyclohexanol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethylcyclohexan-1-ol
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Record name 2,6-DIMETHYLCYCLOHEXANOL
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Record name 2,6-Dimethylcyclohexan-1-ol
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Record name 2,6-dimethylcyclohexan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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